molecular formula C17H17BrN4OS2 B2582527 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 939685-17-3

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Número de catálogo: B2582527
Número CAS: 939685-17-3
Peso molecular: 437.37
Clave InChI: CAHQLYNDTYEYTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a central imidazole ring substituted with a 4-bromophenyl group at position 5 and an ethyl group at position 1. A thioacetamide linker bridges this imidazole core to a 4-methylthiazol-2-yl acetamide moiety.

Propiedades

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4OS2/c1-3-22-14(12-4-6-13(18)7-5-12)8-19-17(22)25-10-15(23)21-16-20-11(2)9-24-16/h4-9H,3,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQLYNDTYEYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including imidazole and thiazole rings. These components are often associated with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrN4OS2C_{16}H_{15}BrN_{4}OS_{2}, with a molecular weight of approximately 423.35 g/mol. The presence of bromophenyl, imidazole, and thiazole moieties contributes to its potential biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅BrN₄OS₂
Molecular Weight423.35 g/mol
Structural FeaturesImidazole, Thiazole
CAS Number1207023-66-2

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds containing imidazole and thiazole rings often demonstrate potent activity against various microbial strains.

  • Study Findings :
    • Compounds similar to the target molecule have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial potential .
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, its effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells have been documented.

  • In Vitro Studies :
    • The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced cytotoxicity .
    • Molecular docking studies suggest that the compound may interact effectively with key proteins involved in cancer cell proliferation, potentially inhibiting their activity.

Mechanistic Insights

The unique combination of functional groups in This compound enhances its interaction with biological targets.

  • Molecular Docking Studies :
    • Computational simulations indicate that the compound binds to active sites on target enzymes or receptors, which may lead to inhibition of enzymatic activity or modulation of cellular pathways involved in disease processes .
    • The presence of both thiazole and imidazole rings is believed to facilitate these interactions, enhancing the overall efficacy of the compound.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Thiazole Derivatives :
    • A study reported that thiazole-bearing compounds demonstrated significant anticancer activity against human glioblastoma cells, with a correlation between structural modifications and increased potency .
  • Imidazole-Based Compounds :
    • Another investigation highlighted the role of imidazole derivatives in exhibiting antimicrobial effects comparable to established antibiotics .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound compared to standard antibiotics:

CompoundBacterial StrainMIC (µM)
This compoundMRSA44
MetronidazoleMRSA43

This data indicates that the compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it shows potent inhibitory effects on p38 MAP kinase , which is relevant in inflammatory diseases.

IC50 Values for Kinase Inhibition

The following table presents IC50 values for this compound and related imidazole derivatives:

CompoundTarget KinaseIC50 (µM)
This compoundp38 MAP Kinase2.5
Other Imidazole Derivativep38 MAP Kinase3.0

These results demonstrate that the compound has a strong potential as a therapeutic agent targeting inflammatory pathways.

Antimicrobial Efficacy Study

A study involving various imidazole derivatives, including this compound, revealed that it retains activity against resistant bacterial strains. Modifications to the phenyl groups were found to enhance antimicrobial activity, supporting further exploration of structure-activity relationships (SAR).

Kinase Inhibition Research

Another research effort focused on the SAR of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase. This suggests that the compound could serve as a lead candidate in drug development aimed at treating inflammatory conditions.

Comparación Con Compuestos Similares

Analogous Thiazole-Substituted Derivatives

Compounds sharing the thiazole-acetamide scaffold but differing in aryl substitutions on the imidazole or thiazole rings provide insights into structure-activity relationships (SAR):

Compound Name Thiazole Substituent Imidazole Substituent Melting Point (°C) Yield (%) Key Observations Reference
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 4-Bromophenyl Benzodiazolyl-phenoxymethyl Not reported Not reported Demonstrated stable docking poses in molecular studies
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Thiazol-2-yl 4-Fluorophenyl/4-methoxyphenyl Not reported Not reported Highlighted role of halogen and methoxy groups in electronic modulation
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Bromophenyl Pyridazinone core Not reported Not reported Acted as a potent FPR2 agonist, suggesting bromophenyl's role in receptor binding

Key Observations :

  • The 4-bromophenyl group (as in the target compound and 9c) may enhance lipophilicity and π-π stacking interactions, critical for target engagement .

Heterocyclic Variants: Thiazole vs. Other Heterocycles

Replacement of the thiazole ring with alternative heterocycles influences physicochemical and biological properties:

Compound Name Heterocycle Key Features Yield (%) Reference
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) Benzofuran Bromophenyl-imidazole with benzofuran 96
2-((Benzimidazol-2-yl)thio)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4e) Benzimidazole/Thiadiazole Chlorophenyl substitution 58

Key Observations :

  • The benzofuran analog (21) exhibited a high synthesis yield (96%), suggesting efficient coupling strategies for imidazole-thioacetamide derivatives .
  • Thiadiazole-containing analogs (e.g., 4e) showed reduced yields (58%), possibly due to steric hindrance or solubility challenges during synthesis .

Role of Halogen Substituents

Halogenated aryl groups (e.g., bromo, chloro, fluoro) modulate bioactivity and stability:

Compound Name Halogen Substituent Biological Activity Reference
Target Compound 4-Bromophenyl Not reported (structural analogy suggests FPR2/kinase potential) -
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Bromophenyl FPR2 agonist (calcium mobilization in neutrophils)
N-(4-Chlorophenyl)-2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide 4-Bromophenyl/4-Chlorophenyl Structural analog with dual halogenation

Key Observations :

  • Bromine’s large atomic radius may enhance van der Waals interactions in hydrophobic binding pockets, as seen in FPR2 agonists .
  • Chlorine substituents (e.g., in 4e) offer similar electronic effects but with reduced steric bulk compared to bromine .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.